2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide
Description
2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide is a synthetic compound featuring a 1,2,4-thiadiazole core substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a thioether-linked acetamide moiety (N-phenyl substitution). The 1,2,4-thiadiazole ring, containing both sulfur and nitrogen atoms, is known for its electron-withdrawing properties and stability, making it a common scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c17-13-9-5-4-8-12(13)15-19-16(23-20-15)22-10-14(21)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYXMCXTUJHTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-chlorophenyl-1,2,4-thiadiazole. This intermediate is then reacted with N-phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like dichloromethane or chloroform .
Chemical Reactions Analysis
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit enzymes or receptors involved in critical pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Heterocyclic Core Variations
- Target Compound: The 1,2,4-thiadiazole core contributes sulfur-mediated electronic effects and rigidity.
- Triazole Derivative () : The 1,2,4-triazole core (C₃H₃N₃) contains three nitrogen atoms, enabling stronger hydrogen-bonding interactions. Triazoles are widely used in antifungal agents (e.g., fluconazole) due to their ability to coordinate metal ions .
- Tetrazole Derivative () : The 1,2,3,4-tetrazole ring (CH₂N₄) is a bioisostere for carboxylic acids, often improving metabolic stability and bioavailability. Tetrazoles are common in antihypertensive drugs (e.g., losartan) .
Substituent Analysis
- Target’s 2-Chlorophenyl Group : The chlorine atom is electron-withdrawing, enhancing electrophilicity and possibly improving target binding in hydrophobic pockets.
Acetamide Modifications
- N-Phenyl (Target and Triazole) : Planar aromatic structure facilitates π-π stacking with aromatic residues in proteins.
Implications of Structural Differences
Bioactivity :
- The thiadiazole core may confer unique enzyme inhibitory effects (e.g., carbonic anhydrase inhibition) compared to triazole’s antifungal or tetrazole’s angiotensin II receptor antagonism.
- The 2-chlorophenyl group’s electronegativity could enhance binding to targets like kinases or proteases compared to dimethylphenyl or ethoxyphenyl groups.
Physicochemical Properties :
- Lipophilicity : Chlorophenyl > dimethylphenyl > ethoxyphenyl (due to Cl’s higher hydrophobicity than methyl/ethoxy).
- Solubility : Ethoxyphenyl (tetrazole) > dimethylphenyl (triazole) > chlorophenyl (thiadiazole).
Synthetic Accessibility :
- Thiadiazoles often require harsh cyclization conditions (e.g., H₂S or Lawesson’s reagent), whereas triazoles/tetrazoles are synthesized via azide-alkyne cycloaddition or nitrile tetramerization .
Biological Activity
The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide is a derivative of the thiadiazole class, known for its diverse biological activities. Its unique structural features suggest potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by recent research findings and case studies.
Structural Overview
The compound consists of:
- A thiadiazole ring , which is known for its role in various biological activities.
- A 2-chlorophenyl group that enhances its interaction with biological targets.
- An acetamide functional group , which may contribute to its pharmacological properties.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In a study, derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as streptomycin and fluconazole .
| Compound | Target Organism | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|---|
| 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide | E. coli | 32.6 | 47.5 (Itraconazole) |
| 1,3,4-Thiadiazole Derivative | S. aureus | 62.5 | 50 (Streptomycin) |
Anticancer Activity
The anticancer potential of thiadiazoles is well-documented. Molecular docking studies have revealed that compounds like 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide can bind effectively to active sites of proteins involved in cancer proliferation. These interactions may inhibit tumor growth and induce apoptosis in cancer cells.
Case Study : A recent study highlighted the cytostatic effects of thiadiazole derivatives on various cancer cell lines. The results indicated that certain derivatives could significantly reduce cell viability at low concentrations .
The mechanism through which 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide exerts its biological effects involves:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell signaling pathways.
- Disruption of Cellular Processes : By interfering with cellular processes such as DNA replication and protein synthesis, it can lead to cell death in pathogens and cancer cells alike.
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form an intermediate.
- Cyclization to form the thiadiazole ring.
- Final acetamide formation through reaction with phenylamine.
Optimizing these synthetic routes can enhance yield and purity, facilitating further research into its biological applications.
Q & A
Basic: What are the optimal synthetic routes for 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Substitution Reactions : React 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene-water mixture (8:2) under reflux for 5–7 hours, monitored by TLC using hexane:ethyl acetate (9:1). Post-reaction, isolate via solvent removal under reduced pressure and recrystallize with ethanol .
- Thiol-Ether Formation : Combine thiourea derivatives with maleimides in glacial acetic acid under reflux (2 hours), followed by recrystallization from appropriate solvents .
- Chloroacetyl Intermediate : Use chloroacetyl chloride with amine-containing precursors in triethylamine under reflux, followed by TLC monitoring and recrystallization .
Advanced: How can computational methods optimize the synthesis and reaction design of this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways. For instance:
- ICReDD Framework : Employ reaction path search algorithms to identify transition states and intermediates. Computational screening of solvents, catalysts, and substituents can reduce trial-and-error experimentation. Experimental validation then feeds back into refining computational models .
- Virtual Simulations : Use software like Gaussian or ORCA to model substituent effects on reaction kinetics, enabling targeted synthesis of derivatives with desired properties .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- TLC : Monitor reaction progress using hexane:ethyl acetate (9:1) or similar solvent systems .
- NMR Spectroscopy : Analyze ¹H/¹³C NMR for structural confirmation (e.g., thiadiazole protons at δ 7.5–8.5 ppm, acetamide carbonyl at ~170 ppm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C/N–H bonds) .
Advanced: How to address contradictory results in biological activity assays (e.g., anti-inflammatory vs. cytotoxicity)?
Methodological Answer:
- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify therapeutic windows.
- Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like COX-2 or NF-κB. Compare with in vitro enzyme inhibition assays .
- Control Experiments : Include reference standards (e.g., indomethacin) and test for off-target effects using siRNA knockdown or competitive binding assays.
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Handling Precautions : Avoid ignition sources (P210) and use fume hoods for volatile solvents (toluene, acetic acid).
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Quench reactive intermediates (e.g., sodium azide) with crushed ice before disposal .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, F), electron-donating (OCH₃), or bulky groups at the phenyl or thiadiazole rings.
- Biological Assays : Test analogs against disease-specific targets (e.g., antimicrobial: MIC assays; anticancer: MTT assays).
- Multivariate Analysis : Use PCA or PLS regression to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity .
Basic: What solvent systems are effective for recrystallization?
Methodological Answer:
- Polar Solvents : Ethanol or ethyl acetate for polar intermediates (e.g., acetamide derivatives).
- Mixed Solvents : Use toluene:water (8:2) for azide intermediates or hexane:ethyl acetate (9:1) for thiadiazole derivatives .
Advanced: How to apply chemoinformatics for data management and analysis?
Methodological Answer:
- Database Integration : Use tools like KNIME or Pipeline Pilot to merge experimental data (yields, spectra) with PubChem or ChEMBL entries.
- Machine Learning : Train models on existing SAR data to predict untested analogs’ bioactivity.
- Data Security : Implement encryption (AES-256) and access controls for sensitive datasets .
Basic: How to ensure reaction completion and purity?
Methodological Answer:
- TLC Monitoring : Spot aliquots at 0, 2, 4, and 6 hours using UV visualization.
- HPLC : Confirm purity (>95%) with C18 columns and acetonitrile:water gradients.
- Melting Point Analysis : Compare observed vs. literature values for crystalline products .
Advanced: What strategies resolve discrepancies between computational and experimental data?
Methodological Answer:
- Error Analysis : Check for basis set limitations in DFT calculations or solvent effects omitted in simulations.
- Experimental Calibration : Adjust computational parameters (e.g., dielectric constant) to match HPLC retention times or kinetic data.
- Hybrid Workflows : Combine MD simulations with real-time FTIR monitoring to validate intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
